4-Nitrophenyl ((benzyloxy)carbonyl)glycinate

Description

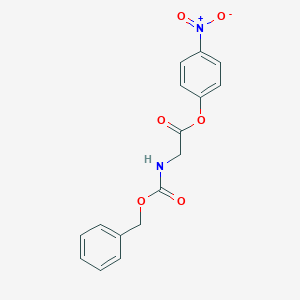

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c19-15(24-14-8-6-13(7-9-14)18(21)22)10-17-16(20)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFNPUGRSYOPLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169659 | |

| Record name | N-Benzyloxycarbonylglycine 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1738-86-9 | |

| Record name | N-[(Phenylmethoxy)carbonyl]glycine 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonylglycine 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1738-86-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyloxycarbonylglycine 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl N-[(phenylmethoxy)carbonyl]glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Transformations of N Benzyloxycarbonylglycine P Nitrophenyl Ester

Preparative Methodologies for Z-Gly-ONp

The synthesis of Z-Gly-ONp typically involves the activation of the carboxyl group of N-benzyloxycarbonylglycine (Z-Gly-OH) followed by reaction with p-nitrophenol. A common method utilizes coupling reagents to facilitate the formation of the ester bond.

One established method involves treating N-protected amino acids, such as Z-Gly-OH, with p-nitrophenol in the presence of a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC). thieme-connect.degcwgandhinagar.com This reaction is generally carried out under mild conditions in suitable organic solvents such as ethyl acetate (B1210297). thieme-connect.degcwgandhinagar.com The DCC mediates the formation of the activated ester, with dicyclohexylurea (DCU) as a byproduct. thieme-connect.degcwgandhinagar.com

Another synthetic route involves the reaction of phosphorous diphenyl ester and mercuric chloride in pyridine, followed by the addition of p-nitrophenol and Z-Gly-OH. The mixture is reacted under reflux conditions. After the reaction, the solvent is removed, and the product is extracted and purified, often by recrystallization from ethanol. prepchem.comprepchem.com

The efficiency of the synthesis can be influenced by the reaction conditions and the presence of additives. For instance, the addition of 1-hydroxybenzotriazole (B26582) has been shown to improve yields in related peptide coupling reactions involving activated esters. google.com

Data on the yield and melting point for a typical preparation of Z-Gly-ONp using DCC is presented below:

| Compound | Crystallization Solvent | Yield (%) | Melting Point (°C) |

| Z-Gly-ONp | EtOH | 87 | 127-128 |

Table 1: Synthesis of Z-Gly-ONp using DCC thieme-connect.de

Functional Group Reactivity of Z-Gly-ONp in Organic Synthesis

Z-Gly-ONp is classified as an activated ester due to the electron-withdrawing nature of the p-nitrophenyl group. This activation makes the carbonyl carbon of the ester highly electrophilic and thus susceptible to nucleophilic attack. thieme-connect.demdpi.com The primary reactivity of Z-Gly-ONp lies in its ability to react with nucleophiles, particularly amines, to form amide bonds. This reaction is fundamental to its use in peptide synthesis. ontosight.aimdpi.com

The reaction with an amine (such as the amino group of another amino acid or peptide) results in the displacement of the p-nitrophenoxide leaving group and the formation of a new peptide bond, along with the release of p-nitrophenol. ontosight.aithieme-connect.de This aminolysis reaction is typically carried out under mild conditions, often in the presence of a base to neutralize the acid byproduct and ensure the amino group is in its free, nucleophilic form. ontosight.ai

While the primary reaction is aminolysis, the activated ester moiety can potentially undergo other reactions with suitable nucleophiles or under specific conditions, such as transesterification with alcohols under basic conditions. mdpi.com However, in the context of peptide synthesis, the reactivity with amines is the most significant.

The Z protecting group on the amino terminus is stable under the conditions typically used for coupling with activated esters. gcwgandhinagar.com This orthogonal protection allows for selective reaction at the carboxyl end while maintaining the integrity of the amino protection. The Z group can be removed later through methods like catalytic hydrogenation or acidolysis when the amino terminus is required to participate in further reactions. gcwgandhinagar.comthieme-connect.de

Selective Chemical Transformations Involving the Z-Gly-ONp Scaffold

The Z-Gly-ONp scaffold is primarily utilized for the selective formation of peptide bonds through the reaction of the activated ester with the amino group of another amino acid or peptide fragment. This chemoselectivity is key to building peptide chains in a controlled manner. The activated ester is significantly more reactive towards amines compared to other functional groups commonly found in protected amino acids and peptides. mdpi.com

In peptide synthesis, Z-Gly-ONp serves as an electrophilic glycine (B1666218) unit that can be coupled to the N-terminus of a growing peptide chain or another amino acid. The reaction proceeds selectively at the activated ester, leaving other functional groups (such as protected side chains or the Z group on the glycine nitrogen) unaffected. gcwgandhinagar.comchemimpex.com

Studies have investigated the reactivity of activated esters, including p-nitrophenyl esters, with various nucleophiles. For instance, the aminolysis of active esters occurs via a two-step process involving the formation of a tetrahedral intermediate. thieme-connect.de The rate of this reaction is influenced by factors such as the nature of the amine, the solvent, and the presence of catalysts. thieme-connect.denih.gov

Z-Gly-ONp has also been used as a substrate in enzymatic studies, particularly for investigating the activity of proteases. ontosight.aiulisboa.pt In these applications, the enzyme catalyzes the hydrolysis of the ester bond, releasing p-nitrophenol, which can be detected spectrophotometrically. This highlights the susceptibility of the activated ester to enzymatic cleavage, in addition to chemical aminolysis. ontosight.ai

The selective reactivity of the p-nitrophenyl ester allows for its use in various synthetic strategies beyond simple peptide elongation, such as the synthesis of peptide-based probes or conjugates, where the activated ester can react selectively with an amine-containing molecule. chemimpex.com

Applications of Z Gly Onp in Peptide Synthesis Methodologies

Z-Gly-ONp in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis involves the coupling of amino acids or peptide fragments in a homogeneous solution. nih.gov Z-Gly-ONp is employed in this methodology for the stepwise elongation of peptide chains. thieme-connect.de

Active Ester Coupling Reactions of Z-Gly-ONp for Di-, Oligo-, and Polypeptide Elongation

Z-Gly-ONp functions as an activated amino acid derivative, enabling the formation of peptide bonds through active ester coupling reactions. thieme-connect.de In this process, the activated ester reacts with the free amino group of another amino acid or peptide, forming a peptide bond and releasing 4-nitrophenol (B140041). This method is applicable to the synthesis of di-, oligo-, and polypeptides. For instance, Z-Gly-ONp has been used in the preparation of tripeptides like Gly-Ala-Gly by reacting with dipeptides such as Ala-Gly in the presence of a base like triethylamine. tandfonline.com The stepwise elongation procedure using activated urethane-protected amino acids, including Z-Gly-ONp, is effective for synthesizing small peptides and preparing peptide segments for larger constructs. thieme-connect.de While efficient for smaller peptides, the efficacy of stepwise elongation in solution can decrease with increasing chain length, primarily due to the reduced solubility of growing protected peptide intermediates in organic solvents. thieme-connect.de

Strategies for Minimizing Racemization during Z-Gly-ONp Coupling

Racemization, the conversion of a chiral amino acid from one enantiomeric form to the other, is a significant concern in peptide synthesis, as it can lead to the formation of undesired diastereomers and reduce the purity of the final peptide product. thieme-connect.denih.gov Active esters, including 4-nitrophenyl esters, are generally considered to be chirally stable under typical peptide coupling conditions. thieme-connect.de However, they can undergo isomerization in the presence of tertiary amines. thieme-connect.de While glycine (B1666218) is achiral and therefore not subject to racemization itself, the coupling of Z-Gly-ONp to a chiral amino acid or peptide could potentially induce racemization at the C-terminal residue of the coupling partner under certain conditions. Studies on racemization in peptide synthesis have investigated factors such as the combination of amino acid residues, the presence of tertiary amine salts, and the solvent used. nih.gov The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) in carbodiimide-mediated couplings is known to suppress racemization. google.com Although Z-Gly-ONp is a pre-activated ester, the reaction conditions, including the choice of base and solvent, play a role in minimizing potential side reactions that could affect the stereointegrity of the growing peptide chain.

Fragment Condensation Approaches Utilizing Z-Gly-ONp

Fragment condensation involves coupling pre-synthesized peptide segments to form larger peptides. thieme-connect.denih.gov Z-Gly-ONp can be utilized in fragment condensation strategies where a peptide fragment with a free amino terminus is coupled with a Z-protected glycine activated as a 4-nitrophenyl ester. This approach can be advantageous for synthesizing longer peptides by combining smaller, well-characterized fragments. thieme-connect.de However, the purification of products after each coupling reaction in solution-phase fragment condensation can be challenging. thieme-connect.de

Z-Gly-ONp in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), developed by Merrifield, involves the stepwise elongation of a peptide chain while it is attached to an insoluble solid support or resin. nih.gov This methodology offers significant advantages, such as simplified purification procedures, as excess reagents and byproducts can be removed by simple washing. nih.govthieme-connect.de

Compatibility of Z-Gly-ONp with SPPS Linkers and Resins

In SPPS, the first amino acid is typically attached to a functionalized resin via a linker. nih.gov The choice of linker and resin is crucial for the success of the synthesis and the eventual cleavage of the peptide from the support. Various types of resins, such as polystyrene-based resins, have been developed for SPPS. nih.gov While the primary protecting group strategy in modern SPPS often involves Fmoc chemistry, Z-protected amino acids, including Z-Gly-ONp, were historically significant and can be compatible with certain SPPS strategies, particularly those employing linkers and cleavage conditions that are orthogonal to the Z group. The Z group is typically removed by catalytic hydrogenation or acidolysis. thieme-connect.de Compatibility with specific linkers and resins would depend on the stability of the linker and resin to the deprotection and coupling conditions used with Z-Gly-ONp.

Incorporation of Glycine Residues via Z-Gly-ONp in SPPS Protocols

Z-Gly-ONp can be used to introduce glycine residues into a peptide chain during SPPS. The activated ester is reacted with the free amino group of the resin-bound peptide. The solid support allows for the use of excess activated amino acid to drive the coupling reaction to near completion, which is a key advantage of SPPS. thieme-connect.de After the coupling of Z-Gly-ONp, the Z protecting group would be removed to allow for the coupling of the next amino acid in the sequence. While Fmoc chemistry is more prevalent in current SPPS protocols, the principles of using activated esters like Z-Gly-ONp for amino acid incorporation remain relevant to understanding the historical development and alternative strategies in solid-phase peptide synthesis.

Comparative Analysis of Z-Gly-ONp Efficiency and Purity in SPPS

While the benzyloxycarbonyl (Z) group has been widely used in solution phase peptide synthesis since the 1930s, its application in solid-phase synthesis is less common compared to Boc and Fmoc strategies peptide.comwikipedia.org. However, Z-Gly-ONp, as an activated ester, facilitates peptide bond formation. Active esters, including p-nitrophenyl esters like Z-Gly-ONp, are known to undergo aminolysis through a two-step process involving the formation of a tetrahedral intermediate thieme-connect.de. The reactivity of substituted phenyl esters, such as 4-nitrophenyl esters, is directly related to the electron-withdrawing properties of the activating group thieme-connect.de.

Comparative studies on coupling rates of various active esters, including p-nitrophenyl (ONp) esters, have been conducted. One study compared the second-order coupling rate constants (Kc) of five common active esters of Boc-amino acids (Ala, Phe, Cys(Bzl)) with L-valine methyl ester iisc.ac.in. While this study focused on Boc-amino acids, it provides context for the reactivity of ONp esters relative to other activated forms like pentafluorophenyl (OPfp), pentachlorophenyl (OPcp), 2,4,5-trichlorophenyl (OTcp), and succinimidyl (OSu) esters iisc.ac.in. The study indicated that the active ester group significantly affects the Kc value iisc.ac.in. Another study reported relative Kc values for active esters of Z- and Z-Gly-amino acids iisc.ac.in. Generally, Z-amino acid active esters were observed to couple faster than the corresponding Boc-amino acid active esters in most cases, potentially due to steric factors iisc.ac.in.

Research has also explored the efficiency of peptide coupling on different solid supports using active esters like BOC-Gly-ONP. One study compared the reaction rates of active ester peptide coupling on immobilized polyoxyethylene (PS-POE) and soluble polyoxyethylene (POE) pageplace.de. The rate constants on PS-POE polymers were found to be approximately twice as fast as in the case of soluble POE, indicating that the terminal groups on immobilized POE chains are at least equally accessible for chemical reactions as on POE in solution pageplace.de. This suggests that the efficiency of coupling with activated esters like Z-Gly-ONp can be influenced by the solid support used in SPPS.

Mechanistic and Kinetic Studies of Z Gly Onp Reactivity

Investigation of Hydrolytic Pathways of Z-Gly-ONp: Chemical and Enzymatic Mechanisms

The hydrolysis of Z-Gly-ONp can occur through both chemical and enzymatic pathways. As a p-nitrophenyl ester, Z-Gly-ONp is susceptible to nucleophilic attack at the carbonyl carbon. masterorganicchemistry.comacs.org

Chemical Hydrolysis: Basic hydrolysis of esters, also known as saponification, typically proceeds via a two-step addition-elimination mechanism (nucleophilic acyl substitution). masterorganicchemistry.com A hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comacs.org This intermediate then collapses, eliminating the phenoxide leaving group (4-nitrophenoxide in this case) and forming a carboxylic acid, which is subsequently deprotonated in basic conditions to yield a carboxylate salt. masterorganicchemistry.com Studies on the hydrolysis of other p-nitrophenyl esters, such as p-nitrophenyl acetate (B1210297) and p-nitrophenyl trifluoroacetate, support this general mechanism involving a tetrahedral intermediate. acs.orgmdpi.comuv.es Water networks can also play a role in catalyzing the hydrolysis of esters like p-nitrophenyl trifluoroacetate, stabilizing charge and lowering activation energies through the formation and reformation of a carbonyl. mdpi.com

Enzymatic Hydrolysis: Z-Gly-ONp can serve as a substrate for various enzymes, particularly peptidases and esterases, due to its activated ester linkage. nih.govcore.ac.uknih.govcore.ac.uk Enzymatic hydrolysis often involves a nucleophilic mechanism where an amino acid residue in the enzyme's active site attacks the carbonyl carbon of the ester substrate. acs.orgnii.ac.jp For instance, studies on the enzymatic hydrolysis of p-nitrophenyl esters by enzymes like penicillin G acylase and thiolase enzyme OleA have revealed mechanisms involving acyl-enzyme intermediates. nih.govresearchgate.net In the case of OleA, acyl transfer from the p-nitrophenyl ester to an active site cysteine residue (Cys143) occurs, followed by the release of p-nitrophenol. nih.gov This acyl-enzyme intermediate can then undergo further reactions, such as hydrolysis or transacylation. nih.gov Enzymes containing an imidazolyl group, such as histidine-containing peptides, can catalyze ester cleavage through a mechanism involving acylation of the imidazolyl group followed by deacylation of the intermediate. nii.ac.jp Z-Gly-ONp has been used as a substrate to study the inhibition of enzymes like papain, where the enzyme-catalyzed hydrolysis involves an acyl-enzyme intermediate and the release of p-nitrophenol. ulisboa.ptnih.gov The deacylation step of the enzyme can be the rate-determining step in such enzymatic reactions. ulisboa.pt

Kinetic Analysis of Z-Gly-ONp Cleavage and Deacylation Behavior

Kinetic studies on Z-Gly-ONp cleavage often focus on determining rate constants for the different steps involved in the reaction mechanism, particularly acylation and deacylation in enzymatic or catalyzed reactions. nii.ac.jpresearchgate.net

Kinetic parameters such as kcat and Km are determined from steady-state kinetic experiments and provide insights into the enzyme's catalytic efficiency and substrate binding affinity. researchgate.net Studies on the hydrolysis of p-nitrophenyl esters by enzymes have utilized stopped-flow spectrophotometry to follow the rapid release of p-nitrophenol and determine kinetic constants for acylation and deacylation. researchgate.net

In the context of artificial enzyme mimics, the cleavage of Z-Gly-ONp by peptide-gold nanoparticle conjugates has shown different kinetics compared to other substrates, indicating the influence of substrate properties on the catalytic process. nih.govcore.ac.uk The efficiency of cleavage can be influenced by factors such as substrate concentration and the accommodation of the substrate within the catalyst structure. nih.govcore.ac.uk

Influence of Solvent, pH, and Catalysts on Z-Gly-ONp Reactivity and Selectivity

The reactivity and selectivity of Z-Gly-ONp hydrolysis are significantly influenced by the reaction environment, including the solvent, pH, and the presence of catalysts.

Solvent Effects: The solvent can affect the reaction rate by influencing the solvation of reactants, transition states, and products. Studies on ester hydrolysis in mixed solvent systems, such as dioxane-water mixtures, have shown that the solvent composition can impact catalytic efficiency. cdnsciencepub.com The polarity and hydrogen-bonding ability of the solvent can affect the stability of intermediates and transition states, thereby altering the reaction pathway and rate.

pH Effects: pH plays a crucial role in the hydrolysis of esters, particularly in catalyzed reactions. cdnsciencepub.comresearchgate.net In basic hydrolysis, the concentration of hydroxide ions directly affects the reaction rate. uv.es For enzymatic hydrolysis, the activity of the enzyme is highly dependent on pH, as the ionization states of amino acid residues in the active site are critical for catalysis and substrate binding. researchgate.netresearchgate.net pH-rate profiles can provide information about the pK values of catalytic residues involved in the reaction. researchgate.netresearchgate.net For example, studies on the hydrolysis of amino acid esters catalyzed by metal complexes have shown pH dependence related to the protonation state of catalytic groups. researchgate.net Z-Gly-ONp has been used as a substrate to determine pH optima for enzyme activity. researchgate.net

Catalyst Effects: Various catalysts, including small molecules, metal complexes, enzymes, and artificial enzyme mimics, can significantly enhance the hydrolysis rate of Z-Gly-ONp. nih.govcore.ac.ukcdnsciencepub.comresearchgate.netresearchgate.net The mechanism of catalysis can vary depending on the catalyst. Nucleophilic catalysts, such as imidazole (B134444) derivatives or active site residues in enzymes, can form covalent intermediates with the ester substrate. nii.ac.jpcdnsciencepub.com General acid-base catalysis can also play a role, where proton transfer steps are facilitated by catalytic groups. cdnsciencepub.comresearchgate.net Metal ions can catalyze ester hydrolysis by coordinating to the carbonyl group, making it more susceptible to nucleophilic attack. researchgate.net Studies on the catalyzed hydrolysis of p-nitrophenyl acetate by various compounds, including imidazole, histidine, and substituted pyridines, have shown that catalytic efficiency is not always simply correlated with basicity or nucleophilicity, and steric effects can be important. cdnsciencepub.com Artificial catalysts like peptide-gold nanoparticle conjugates have been shown to catalyze the hydrolysis of Z-Gly-ONp, with their catalytic properties influenced by the design of the peptide monolayer. nih.govcore.ac.uk

Structural and Electronic Effects on the Reactivity of Z-Gly-ONp Esters

The structure of Z-Gly-ONp and related esters, as well as the electronic properties of the substituents, significantly influence their reactivity.

Leaving Group Ability: The p-nitrophenoxy group in Z-Gly-ONp is a relatively good leaving group due to the electron-withdrawing nitro group, which stabilizes the negative charge on the phenoxide ion. mdpi.comcdnsciencepub.com This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, facilitating the hydrolysis reaction. The ease of departure of the leaving group is a crucial factor in the rate-determining step of ester hydrolysis. mdpi.com

Substituent Effects: Electronic effects of substituents on the acyl or leaving group portions of the ester can influence the reaction rate. Electron-withdrawing groups on the acyl portion generally increase the reactivity of the ester towards nucleophilic attack by increasing the partial positive charge on the carbonyl carbon. sci-hub.se Conversely, electron-donating groups tend to decrease reactivity. Studies on the hydrolysis of substituted phenyl esters have demonstrated the impact of electronic effects on reactivity. sci-hub.se While Z-Gly-ONp itself has a relatively simple glycine (B1666218) residue, modifications to the amino acid or the protecting group could alter its electronic properties and, consequently, its reactivity.

Steric Effects: Steric hindrance around the carbonyl center or the leaving group can impede nucleophilic attack and affect the reaction rate. cdnsciencepub.com Bulky substituents near the reactive site can increase the activation energy for the reaction.

Structure-Activity Relationships: Comparisons of the reactivity of Z-Gly-ONp with other activated esters, such as those derived from different amino acids or leaving groups, can help establish structure-activity relationships. Studies comparing the hydrolysis of Z-Gly-ONp with other Z-protected amino acid p-nitrophenyl esters (e.g., Z-Leu-ONp) by catalysts have revealed differences in kinetics and efficiency related to the hydrophobicity and size of the amino acid side chain, highlighting the importance of structural features for substrate binding and catalysis. nih.govcore.ac.uk

Computational and Spectroscopic Investigations of Z-Gly-ONp Reaction Intermediates

Computational and spectroscopic methods are valuable tools for investigating the reaction mechanisms of Z-Gly-ONp hydrolysis and characterizing transient intermediates.

Computational Studies: Computational chemistry techniques, such as quantum mechanical calculations, can be used to model the reaction pathways, calculate transition state structures, and determine activation energies. acs.orgmdpi.com These studies can provide insights into the detailed mechanism, including the nature of intermediates and the role of solvent molecules or catalytic residues. For example, computational studies on ester hydrolysis have helped to understand the stability of tetrahedral intermediates and the energy profiles of the reaction. acs.orgmdpi.com

Spectroscopic Investigations: Spectroscopic methods, such as UV-Vis spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can be used to monitor the progress of the reaction, identify reactants, products, and potentially detect reaction intermediates. mdpi.comnii.ac.jp The release of 4-nitrophenol (B140041) during the hydrolysis of Z-Gly-ONp can be conveniently monitored by UV-Vis spectroscopy due to the strong absorbance of the 4-nitrophenoxide ion at a specific wavelength (typically around 400-410 nm) which differs from the absorbance of the ester. nii.ac.jpresearchgate.net Time-resolved spectroscopic techniques, such as stopped-flow spectrophotometry or transient absorption spectroscopy, can be employed to study fast reactions and characterize short-lived intermediates. researchgate.netnih.gov While direct spectroscopic observation of the tetrahedral intermediate in Z-Gly-ONp hydrolysis might be challenging due to its transient nature, studies on similar ester hydrolysis reactions using techniques like time-resolved infrared spectroscopy have provided information about intermediates and their dynamics. mdpi.comnih.gov The build-up and decay of acyl-enzyme intermediates in enzymatic reactions can also be followed spectroscopically. nii.ac.jpresearchgate.net

Z Gly Onp As a Substrate in Biochemical and Enzymatic Research

Applications of Z-Gly-ONp in Protease Activity Assays

Proteases are enzymes that catalyze the hydrolysis of peptide bonds. Z-Gly-ONp and its analogs are frequently employed as substrates to measure protease activity, profile substrate specificity, and investigate enzyme kinetics and inhibition. ontosight.aichemimpex.comchemdad.com

Substrate Specificity Profiling of Proteolytic Enzymes with Z-Gly-ONp and its Analogs

Z-Gly-ONp and its peptide analogs, where glycine (B1666218) is replaced or extended with other amino acids, are used to determine the substrate preferences of various proteolytic enzymes. By testing a panel of these substrates, researchers can gain insights into the enzyme's active site characteristics and the types of peptide bonds it preferentially cleaves. For instance, studies have utilized Z-amino acid p-nitrophenyl esters (Z-AA-ONp), including Z-Gly-ONp, to characterize the substrate specificity of proteases. tandfonline.comresearchgate.netasm.org Variations in the amino acid (AA) residue linked to the Z group and the ONp leaving group, as well as the length of the peptide chain (e.g., Z-Gly-Gly-ONp, Z-Gly-Gly-Gly-ONp), can significantly impact the hydrolysis rate by a specific enzyme. ontosight.aichemimpex.com For example, studies on keratinolytic serine proteinase from Streptomyces pactum used Z-amino acid ONp substrates, including Z-Gly-ONp, to assess esterolytic activity. asm.org Another study comparing post-proline cleaving enzyme and post-proline dipeptidyl aminopeptidase (B13392206) utilized Z-Gly-Pro-ONp as a substrate to characterize their specificity for proline residues. researchgate.net Research on honeydew melon protease D also involved testing the hydrolysis of synthetic substrates, although Z-Gly-ONp itself was not listed as a good substrate for this particular enzyme in the provided text, other Z-amino acid-ONp substrates like Z-Tyr-ONp were effective. tandfonline.com The hydrolysis rates of Z-AA-ONp substrates can vary depending on the amino acid, as seen with porcine pancreatic elastase, which showed hydrolysis rates for Z-AA-ONp where Ala > Leu > Gly. sci-hub.se

Enzyme Kinetics and Inhibition Studies Employing Z-Gly-ONp

Z-Gly-ONp is a common substrate for determining the kinetic parameters (like Km and kcat) of proteases and for studying the effects of potential inhibitors. chemimpex.comlookchem.comresearchgate.nettandfonline.comnih.govjst.go.jp The enzymatic hydrolysis of Z-Gly-ONp releases 4-nitrophenol (B140041), the production of which can be continuously monitored spectrophotometrically, allowing for real-time measurement of reaction velocity. tandfonline.comjst.go.jp This makes Z-Gly-ONp suitable for determining Michaelis-Menten kinetics. tandfonline.com In inhibition studies, the effect of varying concentrations of an inhibitor on the hydrolysis rate of Z-Gly-ONp can be measured to determine inhibition constants (Ki) and the mode of inhibition (e.g., competitive, non-competitive). researchgate.netnih.gov For instance, Z-Gly-Pro-ONp and Z-Ala-Ala-ONp have been used as substrates in inhibition tests to calculate inhibition constants for proline-specific endopeptidase. researchgate.net Z-Gly-ONp has also been used as a substrate to determine the activity of papain in studies investigating irreversible covalent inhibitors of cysteine proteases. jst.go.jp

Chromogenic Detection and Quantification of Enzyme Activity with Z-Gly-ONp

One of the primary advantages of using Z-Gly-ONp in enzyme assays is its chromogenic nature. ontosight.aibiosynth.com Upon hydrolysis by a protease, the 4-nitrophenyl ester bond is cleaved, releasing 4-nitrophenol. ontosight.aitandfonline.com 4-nitrophenol is a chromophore that absorbs light strongly in the visible region, typically around 405 nm under alkaline conditions. ontosight.aitandfonline.com This allows for the direct and convenient spectrophotometric monitoring and quantification of enzyme activity. ontosight.aitandfonline.comjst.go.jp The increase in absorbance at 405 nm is directly proportional to the amount of 4-nitrophenol released, and thus to the enzyme activity. ontosight.aitandfonline.comjst.go.jp This chromogenic property makes Z-Gly-ONp particularly useful for high-throughput screening of enzyme activity and for quantifying enzyme levels in various biological samples. biosynth.com

Z-Gly-ONp in the Study of Benzyloxycarbonyl (Z)-Group Hydrolyzing Enzymes

While primarily known as a protease substrate due to the cleavable ester bond, Z-Gly-ONp also contains the benzyloxycarbonyl (Z) group. Enzymes that specifically hydrolyze the Z-group, known as Nε-benzyloxycarbonyl amino acid urethane (B1682113) hydrolases, have been studied. tandfonline.comtandfonline.com Research on a urethane hydrolase from Streptococcus faecalis investigated its substrate specificity towards various Nα-protected amino acids, including Z-Gly. tandfonline.comtandfonline.com Interestingly, while Z-Gly itself was a substrate for this enzyme, the study indicated that blocking the carboxyl group of Z-Gly, as is the case in Z-Gly-ONp, inhibited the catalytic activity of this specific urethane hydrolase. tandfonline.com This suggests that for this particular class of enzymes, a free carboxyl group on the amino acid residue is required for activity, making Z-Gly-ONp unsuitable as a substrate. tandfonline.com However, the presence of the Z-group in Z-Gly-ONp means it could potentially be used in studies of other enzymes or chemical processes that target or are affected by this protecting group.

Role of Z-Gly-ONp in Biomimetic Catalysis and Artificial Enzyme Design

Z-Gly-ONp has found utility in the field of biomimetic catalysis, particularly in the design and evaluation of artificial enzymes. researchgate.netcore.ac.uk Artificial enzymes aim to mimic the catalytic efficiency and specificity of natural enzymes using synthetic molecules or assemblies.

Z-Gly-ONp as a Probe for Catalytically Active Peptide-Nanoparticle Conjugates

Peptide-nanoparticle conjugates, especially those involving gold nanoparticles (Au-NPs) functionalized with peptides, have emerged as promising artificial enzymes. core.ac.uknih.gov Z-Gly-ONp, along with other p-nitrophenyl esters of Z-protected amino acids like Z-Leu-ONp, has been used as a model substrate to probe the catalytic activity of these peptide-nanoparticle conjugates. core.ac.uknih.gov Studies have shown that these conjugates can catalyze the hydrolysis of Z-Gly-ONp, and the kinetics of this hydrolysis can provide insights into the catalytic mechanism and the influence of the peptide environment on the reaction. core.ac.uknih.gov For example, research on peptide-gold nanoparticle conjugates demonstrated that they could catalyze the hydrolysis of Z-Gly-ONp, and the efficiency of this catalysis could be influenced by factors such as the hydrophobicity of the substrate and the structure of the peptide monolayer on the nanoparticle surface. core.ac.uknih.gov Comparing the hydrolysis of Z-Gly-ONp and Z-Leu-ONp by these conjugates allowed researchers to investigate how the peptide monolayer accommodates substrates of different hydrophobicity and how this affects the catalytic process. core.ac.uknih.gov Up to a certain concentration threshold, the hydrolysis of Z-Gly-ONp and Z-Leu-ONp catalyzed by certain peptide-Au-NP conjugates was shown to proceed with similar efficiency. core.ac.uknih.gov These studies highlight the use of Z-Gly-ONp as a valuable probe for evaluating and understanding the catalytic properties of novel biomimetic systems.

Mechanistic Insights Derived from Z-Gly-ONp Cleavage in Artificial Systems

Z-Gly-ONp (N-Carbobenzoxyglycine 4-Nitrophenyl Ester) serves as a valuable model substrate in the study of catalytic mechanisms within artificial systems, mimicking aspects of enzymatic hydrolysis. Its ester linkage to the chromogenic leaving group, 4-nitrophenol, allows for convenient spectrophotometric monitoring of the cleavage reaction by observing the increase in absorbance at around 400-405 nm as the 4-nitrophenolate (B89219) anion is released. guidetopharmacology.orgmetabolomicsworkbench.orgnih.gov Research utilizing Z-Gly-ONp in synthetic environments provides crucial insights into the factors governing catalytic efficiency, substrate binding, and reaction pathways in non-biological or biomimetic contexts.

Various artificial systems, including surfactant micelles, synthetic polymers and peptides, and designed macrocycles, have been employed to investigate the mechanistic details of Z-Gly-ONp cleavage. These studies aim to decipher the fundamental principles of catalysis and molecular recognition, often drawing comparisons to natural enzyme activity.

Micellar Catalysis. Micellar systems formed by surfactants, sometimes incorporating catalytic residues, have been used to study the hydrolysis of activated esters like Z-Gly-ONp. These assemblies provide a microheterogeneous environment that can influence reaction rates and mechanisms through substrate concentration effects within the micelle and specific interactions with catalytic head groups. Studies involving mixed micelles of N-decanoyl-L-histidine (Dec-L-His) and cationic surfactants like hexadecyltrimethylammonium bromide (CTAB) or N-dodecyl-N-methyl-l-ephedrinium bromide (DMEBr) have investigated the cleavage of Z-Gly-ONp and other amino acid p-nitrophenyl esters. nih.govwikipedia.org

Kinetic analysis of these reactions often suggests a nucleophilic mechanism. This typically involves an initial acylation step where the catalytic nucleophile (such as the imidazole (B134444) group of histidine) attacks the ester carbonyl of Z-Gly-ONp, forming an acyl-enzyme intermediate analog. This is followed by a deacylation step, where water or another nucleophile hydrolyzes the intermediate, regenerating the catalyst and releasing the products, including the deprotected amino acid and 4-nitrophenol. wikipedia.org The rate constants for these steps can be determined through kinetic measurements. For instance, studies have reported observed first-order rate constants for the cleavage of Z-Gly-ONp in the presence of Dec-L-His and CTAB micelles. wikipedia.org

Synthetic Polymers and Peptides. Synthetic polymers and peptides designed with catalytic functionalities have also been explored for their ability to catalyze ester hydrolysis, including the cleavage of Z-Gly-ONp. These artificial catalysts aim to mimic the cooperative effects and specific binding pockets found in enzymes. Research in this area has shown that the catalytic activity of polymeric peptides can vary depending on their structure (linear vs. cyclic) and the incorporation of catalytic amino acid side chains. fishersci.no While the activity of these synthetic systems is generally lower than that of natural enzymes, they provide valuable models for understanding the principles of catalytic design. The mechanism often involves nucleophilic attack by a functional group on the polymer or peptide backbone on the ester substrate. fishersci.no

Chiral Cyclophane-Type Macrocycles. Designed macrocyclic structures can create specific microenvironments and positioning of catalytic groups to facilitate reactions. Chiral cyclophane-type macrocycles bearing thiol groups, derived from compounds like S,S-(+)-tetrandrine, have been synthesized and tested for their catalytic activity in the cleavage of activated esters such as N-Cbz-Gly-ONp (Z-Gly-ONp). sigmaaldrich.comchem960.com

Kinetic studies on these systems have revealed complex mechanisms that can involve different forms of the catalyst, such as monomers and dimers. The reactivity towards N-Cbz-Gly-ONp has been found to be significantly higher than expected for simple thiol anions, suggesting that pre-association of the substrate with the macrocycle plays a role in enhancing the reaction rate. sigmaaldrich.comchem960.com The cleavage reaction catalyzed by these macrocycles can be described by kinetic equations that account for the contributions of both monomeric and dimeric species. chem960.com Analysis of the observed first-order rate constants at varying catalyst concentrations allows for the determination of rate constants associated with the monomeric and dimeric forms. chem960.com

| System (Catalyst + Surfactant) | Catalyst Concentration | Surfactant Concentration | pH | Temperature (°C) | Observed First-Order Rate Constant (s⁻¹) | Reference |

| Dec-L-His + CTAB | 1.00 x 10⁻³ M | 1.00 x 10⁻² M | 7.30 | 25 | 2.79 x 10⁻² | wikipedia.org |

| Dec-L-His + DMEBr | 1.00 x 10⁻³ M | 1.00 x 10⁻² M | 7.30 | 25 | 1.58 x 10⁻² | nih.gov |

Note: The values in the table are representative examples of observed first-order rate constants under specific conditions and may vary depending on substrate concentration and other experimental parameters.

Studies using these artificial systems with Z-Gly-ONp contribute to a deeper understanding of catalytic principles, including nucleophilic catalysis, the influence of microenvironments, and the role of self-assembly in creating functional catalytic units. The kinetic data derived from these investigations provide quantitative measures of catalytic efficiency and help elucidate the step-by-step processes involved in the cleavage of the ester bond.

Advanced Research Directions and Future Prospects for N Benzyloxycarbonylglycine P Nitrophenyl Ester

Development of Novel Z-Gly-ONp Analogs for Enhanced Reactivity or Specificity in Peptide Ligation

The classic utility of Z-Gly-ONp lies in its nature as an "active ester," where the p-nitrophenyl group serves as a good leaving group, facilitating the aminolysis reaction that forms a peptide bond. While foundational, modern research in peptide ligation often seeks reagents with tailored reactivity, greater stability, or unique specificities that Z-Gly-ONp may not offer. The development of analogs is a key strategy to address these needs.

Research in this area focuses on modifying the three core components of the Z-Gly-ONp molecule: the N-terminal protecting group (Z-group), the amino acid backbone (glycine), and the C-terminal activating group (p-nitrophenyl ester).

Key Principles for Analog Development:

Modulating the Leaving Group: The reactivity of the active ester is directly related to the pKa of the leaving group. Replacing the p-nitrophenyl group with moieties of lower pKa, such as pentafluorophenyl or N-hydroxysuccinimidyl groups, can significantly increase the acylation rate. Conversely, modifications can be made to decrease reactivity for applications requiring slower, more controlled coupling.

Altering the N-Protecting Group: The benzyloxycarbonyl (Z) group is traditionally removed by catalytic hydrogenation. thieme-connect.de Analogs might incorporate alternative protecting groups removable under different conditions to enhance compatibility with other functional groups in a complex synthesis.

Backbone Modifications: While Z-Gly-ONp provides a simple glycine (B1666218) unit, analogs incorporating other amino acids (e.g., Z-Ala-ONp, Z-Leu-ONp) are routinely used. More complex modifications could introduce non-natural amino acids or backbone alterations (e.g., aza-amino acids) to create peptidomimetics with specific structural or functional properties. cnr.it

While direct, extensive research on novel Z-Gly-ONp analogs for ligation is less common than the development of entirely new ligation chemistries (e.g., native chemical ligation with thioesters), the principles learned from active ester chemistry continue to inform the design of new coupling reagents. thieme-connect.devdoc.pub Z-Gly-ONp serves as a benchmark against which the performance of new reagents is often measured.

Integration of Z-Gly-ONp in Automated and High-Throughput Peptide Synthesis Systems

Automated peptide synthesis, predominantly carried out via solid-phase peptide synthesis (SPPS), has revolutionized the production of peptides. thieme-connect.de These systems rely on the efficient and repetitive execution of coupling and deprotection cycles. The integration of active esters like Z-Gly-ONp into these workflows presents both opportunities and challenges compared to more common activation methods.

In modern automated synthesis, in situ activation using carbodiimides (like DCC or DIC) combined with additives (like HOBt or Oxyma), or the use of pre-activated reagents like Fmoc-amino acid-pentafluorophenyl esters, is prevalent. However, p-nitrophenyl esters such as Z-Gly-ONp can still be valuable, particularly in specific applications like fragment condensation on a solid support or in solution-phase synthesis segments that are later integrated into a larger automated process. thieme-connect.deic.ac.uk

The primary advantage of using a pre-formed active ester like Z-Gly-ONp is the avoidance of side reactions that can occur during in situ activation. Its stability and ease of handling make it a reliable reagent. chemimpex.com However, its relatively slower reaction kinetics compared to some modern activators can be a drawback in high-throughput systems where speed is critical.

| Activation Method | Common Reagents | Primary Advantages | Primary Disadvantages | Relevance to Automated Systems |

|---|---|---|---|---|

| Active Esters | Z-Gly-ONp, Fmoc-AA-ONp, Fmoc-AA-OPfp | Stable, crystalline, avoids in situ side reactions, predictable reactivity. chemimpex.com | Slower reaction rates compared to other methods; requires pre-synthesis of the active ester. | Moderate; useful for specific steps or fragment couplings, less common for routine chain elongation. |

| Carbodiimides | DCC, DIC + HOBt/Oxyma | High reactivity, fast coupling, versatile for various amino acids. | Potential for racemization, formation of insoluble urea (B33335) byproducts (with DCC). vdoc.pub | High; very common in automated SPPS. |

| Phosphonium Salts | BOP, PyBOP, HBTU, HATU | Very high reactivity, rapid coupling, low racemization. | Higher cost, potential for side reactions if not used correctly. | High; widely used in automated SPPS for difficult couplings. |

Z-Gly-ONp in the Synthesis of Complex Peptides, Peptide Drugs, and Peptidomimetics

Z-Gly-ONp remains a valuable tool for constructing biologically active molecules, ranging from complex natural peptides to novel therapeutic agents. Its utility is particularly evident in solution-phase synthesis strategies and for the introduction of specific glycine residues in larger constructs. thieme-connect.dechemimpex.com

Synthesis of Complex Peptides: Historically, Z-Gly-ONp played a role in the landmark syntheses of large peptides and proteins, including fragments of insulin. publish.csiro.au It is often employed in a fragment condensation strategy, where smaller, protected peptide segments are synthesized in solution and then coupled together. thieme-connect.de This approach can be advantageous for producing very large peptides or for incorporating modifications that are difficult to achieve with standard SPPS.

Peptide Drugs and Peptidomimetics: The compound is a key intermediate in the synthesis of peptide-based drugs and peptidomimetics designed to mimic or inhibit biological processes. chemimpex.com For instance, it has been used in the synthesis of dipeptide mimetics of neurotrophins like NGF and BDNF, which are being investigated for neurological disorders. google.com Furthermore, Z-Gly-ONp and related active esters are used to build peptidyl inhibitors of proteases. For example, it is a precursor in the synthesis of 1-peptidyl-2-haloacetyl hydrazines, which act as irreversible inhibitors of enzymes like cathepsin B and calpains. cnr.it

| Molecule Class | Specific Example | Therapeutic/Research Area | Role of Z-Gly-ONp | Reference |

|---|---|---|---|---|

| Complex Peptide | Insulin A-chain fragments | Endocrinology | Used to couple glycine residues during fragment synthesis. | publish.csiro.au |

| Peptidomimetic | Dipeptide mimetics of NGF/BDNF | Neuroscience | Coupled to an existing residue to form the dipeptide core structure. | google.com |

| Enzyme Inhibitor | 1-peptidyl-2-haloacetyl hydrazines | Oncology, Protease Research | Used as a substrate to test the inhibitory activity on cathepsin B. | cnr.it |

| Catalytic Peptide | Oligopeptide esterase models | Enzyme Mimicry | Incorporated as a structural unit in peptides designed to catalyze hydrolysis. | uoa.gr |

Emerging Research Areas for N-Benzyloxycarbonylglycine p-Nitrophenyl Ester in Chemical Biology

Beyond its synthetic role, Z-Gly-ONp has been widely adopted as a tool in chemical biology to probe and manipulate biological systems. Its ester bond is susceptible to hydrolysis by various enzymes, making it an excellent substrate for studying enzyme kinetics and for screening inhibitors. chemimpex.com

Enzyme Assays and Inhibitor Screening: Z-Gly-ONp is frequently used as a chromogenic substrate for proteases. The hydrolysis of the ester bond releases p-nitrophenol, a yellow compound that can be easily quantified by spectrophotometry, allowing for real-time monitoring of enzyme activity. cnr.it This simple and reliable assay is used to characterize the catalytic efficiency of natural enzymes (like papain, cathepsin B, and subtilisin) and to screen for potential inhibitors. cnr.itacs.orgacs.orgresearchgate.net

Probing Artificial Enzymes and Nanozymes: A particularly innovative area is the use of Z-Gly-ONp to measure the activity of artificial enzymes. Researchers have designed and synthesized oligopeptides intended to mimic the active sites of hydrolytic enzymes and have used Z-Gly-ONp to test their catalytic prowess. uoa.gr More recently, it has been employed to characterize "nanozymes," such as peptide-gold nanoparticle conjugates. In these systems, the peptide monolayer on the gold nanoparticle can catalyze the hydrolysis of Z-Gly-ONp, and the reaction kinetics provide insight into the structure and function of these novel catalytic nanomaterials. core.ac.uk

Bioconjugation and Probe Development: The reactivity of Z-Gly-ONp makes it suitable for bioconjugation, where it can be used to attach a glycine linker to other biomolecules. chemimpex.com This can be a step in creating more complex molecular probes or in functionalizing surfaces for diagnostic applications. Modifications to the core structure can also lead to the development of specialized tools, such as fluorescent probes for imaging cellular processes. chemimpex.com

| Application Area | Specific Use | Principle | Reference |

|---|---|---|---|

| Enzyme Kinetics | Substrate for proteases (e.g., papain, subtilisin) | Enzymatic hydrolysis releases p-nitrophenol, which is measured spectrophotometrically. | acs.orgacs.orgresearchgate.net |

| Nanozyme Characterization | Substrate for peptide-gold nanoparticle catalysts | Measures the hydrolytic efficiency of the artificial enzyme mimic. | core.ac.uk |

| Inhibitor Screening | Assay substrate to test potential enzyme inhibitors | Inhibitors reduce the rate of Z-Gly-ONp hydrolysis. | cnr.it |

| Bioconjugation | Attaching glycine linkers to other molecules | The active ester reacts with amine groups on target molecules. | chemimpex.com |

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Z-Gly-ONp with high purity, and how can reproducibility be ensured?

- Methodological Answer : Synthesis requires strict control of reaction stoichiometry (e.g., benzyloxycarbonyl chloride to glycine molar ratio), temperature (0–4°C for carbodiimide coupling), and pH (maintained via buffered conditions). Purity is validated using reverse-phase HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., absence of residual protecting groups in H NMR spectra). Reproducibility hinges on documenting all variables (solvent, catalyst, reaction time) and cross-referencing protocols from prior studies .

Q. How can Z-Gly-ONp be characterized to confirm its structural identity and purity for use in enzymatic assays?

- Methodological Answer : Use a combination of:

- Spectroscopy : H/C NMR to verify benzyloxycarbonyl (Z-group) and nitrophenyl (ONp) moieties.

- Chromatography : HPLC with UV detection (λ = 260–280 nm for ONp absorbance) to assess purity.

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation.

Cross-validate results against published spectral databases and synthetic benchmarks .

Q. What are the standard applications of Z-Gly-ONp in peptide chemistry, and how does it compare to alternative substrates?

- Methodological Answer : Z-Gly-ONp is a model substrate for studying protease activity (e.g., trypsin, chymotrypsin) due to its chromogenic ONp group, which releases nitrophenolate upon hydrolysis (quantifiable at 405 nm). Compared to Z-Gly-OPh (phenyl ester), ONp derivatives offer faster reaction kinetics but may exhibit lower solubility in aqueous buffers. Optimize substrate choice based on enzyme specificity and assay conditions .

Advanced Research Questions

Q. How can contradictory kinetic data for Z-Gly-ONp hydrolysis across studies be systematically analyzed?

- Methodological Answer : Contradictions often arise from variations in:

- Experimental Design : Buffer composition (ionic strength, pH) affecting enzyme stability.

- Substrate Handling : Hydrolysis of ONp ester during storage (validate via pre-assay HPLC).

- Data Normalization : Control for enzyme batch variability using internal standards (e.g., p-nitrophenol calibration curves).

Apply meta-analysis frameworks to identify confounding variables and recalibrate protocols .

Q. What strategies are effective for optimizing Z-Gly-ONp stability in long-term enzymatic inhibition studies?

- Methodological Answer :

- Storage : Lyophilize in amber vials under inert gas (N/Ar) to prevent hydrolysis.

- Stabilizers : Add non-reactive cosolvents (e.g., DMSO ≤10%) or protease inhibitors (e.g., PMSF) in assay buffers.

- Real-Time Monitoring : Use stopped-flow spectrophotometry to track degradation kinetics.

Compare stability under simulated assay conditions vs. accelerated aging tests (e.g., 40°C for 72 hours) .

Q. How can Z-Gly-ONp be integrated into mixed-method studies to explore enzyme-substrate interactions beyond kinetic assays?

- Methodological Answer : Combine kinetic data with:

- Molecular Dynamics (MD) Simulations : Model Z-Gly-ONp binding to active sites (e.g., using GROMACS or AMBER).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- X-ray Crystallography : Resolve enzyme-substrate complex structures at ≤2.0 Å resolution.

Triangulate findings to resolve discrepancies between computational and empirical data .

Data Contradiction and Validation

Q. What steps should researchers take when Z-Gly-ONp yields inconsistent activity in replicate experiments?

- Methodological Answer :

- Troubleshooting Checklist :

| Variable | Action |

|---|---|

| Substrate Purity | Re-run HPLC/NMR; compare with fresh synthesis batch. |

| Enzyme Activity | Validate via positive control (e.g., known substrate like Z-Tyr-ONp). |

| Instrument Calibration | Verify spectrophotometer wavelength accuracy with standard solutions. |

- Statistical Analysis : Apply Grubbs’ test to identify outliers or use mixed-effects models to account for batch variability .

Experimental Design and Innovation

Q. How can Z-Gly-ONp be modified to study enzyme specificity in non-aqueous environments?

- Methodological Answer :

- Derivatization : Synthesize Z-Gly-ONp with hydrophobic side chains (e.g., alkylated glycine) to enhance organic solvent compatibility.

- Solvent Screening : Test activity in DMSO, THF, or ionic liquids (e.g., [BMIM][PF]) with ≤5% water.

- Activity Probes : Use fluorogenic tags (e.g., coumarin) for sensitive detection in low-polarity media.

Document solvent effects on transition-state analogs using Hammett plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.